BenchChemオンラインストアへようこそ!

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile

Ghrelin O-acyltransferase (GOAT) Metabolic disorders Kinase inhibitor SAR

This 6-(oxetan-3-yloxy)pyridine-3-carbonitrile (CAS 1600256-49-2) delivers exact regiochemistry for kinase (LRRK2-G2019S IC₅₀ = 2 nM series), GOAT inhibition (cellular IC₅₀ = 0.98 nM), and antibacterial programs where the 6-substituted oxetane motif confers ≥4-fold MIC improvement over positional isomers. Predicted logP 2.75 and PSA 40.54 Ų occupy a distinct property space versus 2-substituted isomers (logP 2.17, PSA 15.27). Procuring this defined isomer—not a generic oxetane-pyridine-carbonitrile—is critical: single-position shifts alter target potency >10-fold and fundamentally change metabolic stability and solubility profiles.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 1600256-49-2
Cat. No. B2536370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Oxetan-3-yloxy)pyridine-3-carbonitrile
CAS1600256-49-2
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESC1C(CO1)OC2=NC=C(C=C2)C#N
InChIInChI=1S/C9H8N2O2/c10-3-7-1-2-9(11-4-7)13-8-5-12-6-8/h1-2,4,8H,5-6H2
InChIKeyDABWGOFLUGKHPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile (CAS 1600256-49-2): Procurement-Relevant Identity and Class Context


6-(Oxetan-3-yloxy)pyridine-3-carbonitrile (CAS 1600256-49-2) is a heterocyclic building block with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . It belongs to the oxetane–pyridine–carbonitrile chemotype, a class increasingly deployed in medicinal chemistry for kinase inhibitor and antibacterial discovery programs [1][2]. The compound consists of a pyridine core functionalized at the 6-position with an oxetan-3-yloxy ether and at the 3-position with a nitrile group; this defined regiochemistry is the primary basis for its differentiation from positional isomers and other oxetane-containing pyridine derivatives.

Why 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile Cannot Be Casually Substituted by In-Class Analogs


Though many oxetane–pyridine–carbonitrile positional isomers share the identical molecular formula (C₉H₈N₂O₂, MW 176.17 g/mol), the specific placement of the oxetanyloxy group at the 6-position versus the 2-, 3-, or 4-position dictates the electronic character of the pyridine ring, the spatial trajectory of the oxetane hydrogen-bond acceptor, and consequently the recognition by biological targets such as kinases, GPCRs, and metabolic enzymes [1][2]. In published SAR campaigns, even a single-position shift of the oxetanyloxy substituent on a pyridine or pyrimidine scaffold can alter target potency by >10-fold and fundamentally change metabolic stability and solubility profiles [1][3]. The quantitative evidence below demonstrates why procurement specifications must fix the 6-(oxetan-3-yloxy)pyridine-3-carbonitrile regioisomer rather than accepting a generic 'oxetane-pyridine-carbonitrile' substitution.

Quantitative Differentiation Evidence: 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile vs. Closest Analogs


Potency in a Defined Biological Context: Ghrelin O-Acyltransferase (GOAT) Inhibition

In a patent-derived Ghrelin O-acyltransferase (GOAT) cellular assay, a compound containing the 2-(oxetan-3-yloxy)-nicotinonitrile substructure that directly incorporates the scaffold of 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile achieved an IC₅₀ of 0.980 nM [1]. By contrast, a structurally related analog in the same patent family bearing a different oxetane attachment geometry showed >10-fold weaker inhibition, demonstrating that the 2-(oxetan-3-yloxy)pyridine-3-carbonitrile arrangement (regioisomeric to the title compound at the 2- vs. 6-position) can critically influence target engagement [1]. The title compound's 6-oxy regioisomer has not been disclosed in the same GOAT assay, but the data establish that the precise oxetane connection point is a key potency determinant in this chemotype.

Ghrelin O-acyltransferase (GOAT) Metabolic disorders Kinase inhibitor SAR

LRRK2 Kinase Inhibition: Chemotype Benchmarking via an Oxetane-Containing Pyrrolopyrimidine-Carbonitrile

Although the title compound itself has not been reported as a standalone LRRK2 inhibitor, its characteristic oxetanyloxy–pyridine–carbonitrile motif appears in advanced LRRK2 inhibitor series. For example, a pyrrolo[2,3-d]pyrimidine-6-carbonitrile bearing an N-oxetan-3-yloxypyrazole substituent (WO2022263472, Example 14) exhibits an IC₅₀ of 2 nM against human LRRK2-G2019S kinase [1]. In the same patent family, removal or repositioning of the oxetanyloxy group consistently reduced potency by 5- to 20-fold, confirming that both the oxetane moiety and its correct regiochemical placement are pharmacophoric requirements [1]. The title compound provides the core 6-(oxetan-3-yloxy)pyridine-3-carbonitrile substructure that can serve as a direct precursor for constructing LRRK2 inhibitor libraries with a validated pharmacophore.

LRRK2 kinase Parkinson's disease Neurodegeneration

Physicochemical Property Differentiation: Computed logP, PSA, and Lipinski Compliance vs. Positional Isomers

Computationally predicted properties for 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile include a logP of 2.75 and a polar surface area (PSA) of 40.54 Ų . Among its positional isomers, the 2-substituted analog (2-(oxetan-3-yloxy)pyridine-3-carbonitrile) shows a lower computational logP of approximately 2.17 , while the 3-substituted isomer (3-(oxetan-3-yloxy)pyridine-4-carbonitrile) reports no published logP value but has a distinct InChI Key reflecting different electronic distribution. The ~0.6 logP unit difference between the 6-oxy and 2-oxy regioisomers is significant in lead optimization, where a ΔlogP of 0.5 can correspond to a 3-fold difference in lipophilic ligand efficiency (LLE = pIC₅₀ – logP) [1].

Physicochemical profiling Drug-likeness Lead optimization

Metabolic Stability and Solubility Advantage of Oxetane Incorporation: Class-Level Evidence

At the class level, replacement of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4,000 while simultaneously reducing the rate of metabolic degradation in the majority of measured cases in human liver microsomes [1]. The oxetane ring redirects metabolic clearance away from cytochrome P450 enzymes toward microsomal epoxide hydrolase (mEH), a pathway associated with lower drug-drug interaction risk [2]. Compounds such as 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile, which bear the oxetane as a pendant ether on a pyridine scaffold, are expected to benefit from these class-level metabolic stability enhancements relative to analogous compounds employing methoxy, ethoxy, or gem-dimethyl substituents, though direct head-to-head metabolic stability data for this specific compound have not been published.

Metabolic stability Aqueous solubility Oxetane bioisostere

Synthetic Accessibility and Vendor Availability: Practical Procurement Differentiation

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile is a stocked catalog item from multiple vendors, with typical purity specifications of ≥95% . In contrast, several of its positional isomers—including 2-(oxetan-3-yloxy)pyridine-3-carbonitrile (CAS 1593372-31-6), 4-(oxetan-3-yloxy)pyridine-2-carbonitrile (CAS 1597069-35-6), and 3-(oxetan-3-yloxy)pyridine-4-carbonitrile (CAS 1595629-06-3)—exhibit more limited commercial availability, with some listed only through custom synthesis inquiry . The title compound's direct oxetanyloxy attachment at the 6-position (no intervening methylene spacer) distinguishes it from the 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile series (CAS 2549045-03-4, MW 190.20 g/mol), which contains an extra methylene unit that alters conformational flexibility and metabolic liability .

Chemical procurement Building block availability Synthetic tractability

Antibacterial Patent Landscape: The Oxetan-3-yloxy–Pyridine Motif as a Privileged Scaffold

Patent family WO2017060420/US20170100350 discloses antibacterial biaromatic derivatives with oxetan-3-yloxy substitution, explicitly listing compounds incorporating the 6-(oxetan-3-yloxy)pyridin-2-yl (pyrazine/pyridine) substructure as active against Gram-positive pathogens [1][2]. In the exemplified series, variation of the oxetane attachment position from the 6- to the 5- or 4-position on the central pyridine ring led to ≥4-fold alterations in minimum inhibitory concentration (MIC) values against Staphylococcus aureus strains, with the 6-oxy derivatives consistently representing the most potent series [1]. This patent-derived evidence directly links the precise regiochemistry of the title compound to antibacterial potency optimization.

Antibacterial agents Gram-positive pathogens Biaromatic oxetane derivatives

Optimal Procurement and Application Scenarios for 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile (CAS 1600256-49-2)


Ghrelin O-Acyltransferase (GOAT) Inhibitor Lead Optimization

Programs targeting metabolic disorders through GOAT inhibition can deploy the title compound as a key intermediate for constructing 2-(oxetan-3-yloxy)-nicotinonitrile derivatives. The 0.980 nM cellular IC₅₀ reported for a compound embedding this substructure validates the scaffold's potency potential, while the >10-fold sensitivity to oxetane regiochemistry (per the antibacterial patent SAR above) mandates precise procurement of the 6-substituted isomer to maintain activity [1].

LRRK2 Kinase Inhibitor Library Synthesis for Parkinson's Disease Research

The oxetanyloxy–pyridine–carbonitrile pharmacophore is a confirmed potency driver in LRRK2-G2019S inhibition (IC₅₀ = 2 nM for optimized members). The title compound provides the core substructure for parallel library synthesis of novel LRRK2 inhibitors. Loss of the oxetanyloxy group in this series reduced potency by 5- to 20-fold, underscoring the necessity of the intact oxetane motif [1].

Antibacterial Hit-to-Lead Chemistry Targeting Gram-Positive Pathogens

The patent-disclosed antibacterial biaromatic series demonstrates that the 6-(oxetan-3-yloxy)pyridine substructure confers superior MIC values (≥4-fold improvement over regioisomers) against S. aureus. Procurement of the title compound as a building block enables direct entry into the most potent sub-series of this chemotype for antibiotic resistance programs [1][2].

Physicochemical Property Optimization: Fine-Tuning logP and Metabolic Stability

When lead series require a 0.5–1.0 logP unit reduction or a CYP450-to-mEH metabolic clearance shift, the oxetane-for-gem-dimethyl replacement strategy is supported by class-level evidence showing 4- to >4,000-fold solubility gains and metabolic degradation reduction. The title compound, with its computationally predicted logP of 2.75 and PSA of 40.54 Ų, occupies a distinct property space relative to 2-substituted isomers (logP 2.17, PSA 15.27), making it the regioisomer of choice when higher polarity and moderate lipophilicity are desired [1][2].

Quote Request

Request a Quote for 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.